molecular formula C10H11NO5 B12340915 Methyl 2-methoxy-4-methyl-3-nitrobenzoate CAS No. 24279-20-7

Methyl 2-methoxy-4-methyl-3-nitrobenzoate

Cat. No.: B12340915
CAS No.: 24279-20-7
M. Wt: 225.20 g/mol
InChI Key: ITSZJKBSTXPNLB-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-methyl-3-nitrobenzoate is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, featuring a nitro group, a methoxy group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxy-4-methyl-3-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 2-methoxy-4-methylbenzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of by-products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methoxy-4-methyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-4-methyl-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates, which can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methoxy-4-methyl-3-nitrobenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 2-methoxy-4-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6-4-5-7(10(12)16-3)9(15-2)8(6)11(13)14/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSZJKBSTXPNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270128
Record name Methyl 2-methoxy-4-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24279-20-7
Record name Methyl 2-methoxy-4-methyl-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24279-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxy-4-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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